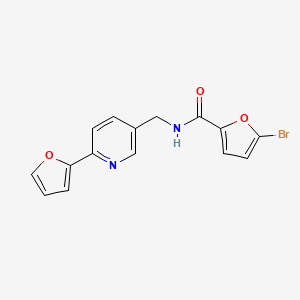
5-Brom-N-((6-(Furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features both furan and pyridine rings
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound can be explored for its potential therapeutic effects, particularly in drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
Furan derivatives
The compound contains furan rings, which are a type of aromatic heterocycle. Furan derivatives are known to possess various biological activities, including antibacterial, antifungal, and antitumor properties .
Pyridine derivatives
The compound also contains a pyridine ring. Pyridine derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Boron reagents
If this compound is used as a boron reagent in Suzuki–Miyaura coupling reactions, it could be involved in the formation of carbon-carbon bonds . This is a key reaction in organic synthesis, used in the production of a wide range of chemicals .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . These interactions can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The effects of 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide on cells are not yet fully known. Similar compounds have shown to have significant effects on various types of cells and cellular processes . For instance, indole derivatives have demonstrated inhibitory activity against influenza A in Huh-7.5 cells .
Molecular Mechanism
Similar compounds have shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide in laboratory settings are not yet fully known. Similar compounds have shown to have significant effects over time in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide in animal models are not yet fully known. Similar compounds have shown to have significant effects at different dosages in animal models .
Metabolic Pathways
The metabolic pathways that 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is involved in are not yet fully known. Similar compounds have shown to be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide within cells and tissues are not yet fully known. Similar compounds have shown to be transported and distributed within cells and tissues in various ways .
Subcellular Localization
The subcellular localization of 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is not yet fully known. Similar compounds have shown to have specific subcellular localizations .
Vorbereitungsmethoden
The synthesis of 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by coupling reactions to introduce the furan and pyridine moieties. For instance, the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate . This intermediate can then be further reacted with other reagents to form the final compound.
Analyse Chemischer Reaktionen
5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other furan and pyridine derivatives, such as:
2-furoic acid: A simple furan derivative with antimicrobial properties.
Pyridine-3-carboxamide: A pyridine derivative used in various chemical syntheses.
5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is unique due to its combined furan and pyridine structure, which may confer distinct chemical and biological properties compared to its individual components .
Eigenschaften
IUPAC Name |
5-bromo-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-14-6-5-13(21-14)15(19)18-9-10-3-4-11(17-8-10)12-2-1-7-20-12/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVFBUOQONCFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

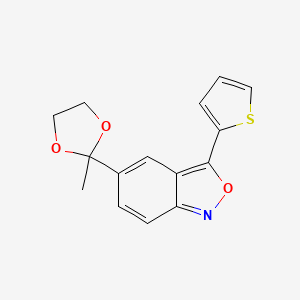
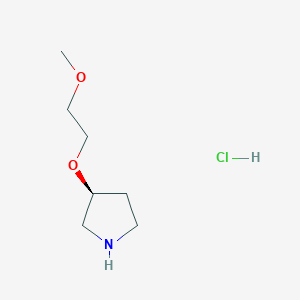
![N-(3,4-dichlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2491686.png)
![2-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide](/img/structure/B2491687.png)
![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2491689.png)

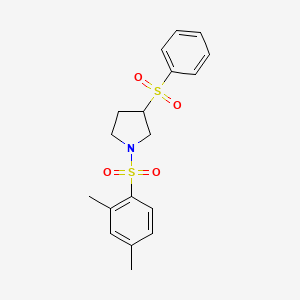
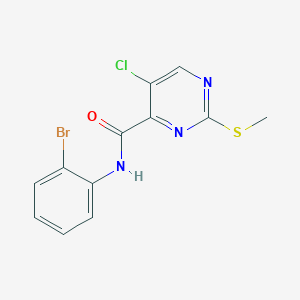

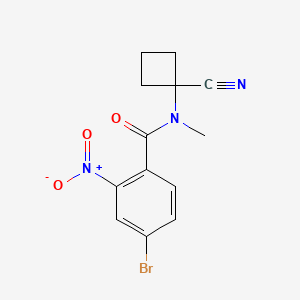

![3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B2491702.png)
![8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2491704.png)
